molecular formula C17H15F3N2O4S B6422965 1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone CAS No. 943413-85-2

1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone

Cat. No.: B6422965
CAS No.: 943413-85-2
M. Wt: 400.4 g/mol
InChI Key: PRWWVZYBBONFEJ-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone is a complex organic compound featuring a morpholine ring, a trifluoromethyl group, and a dioxoloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxoloquinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the intermediate compound.

    Final coupling: The final step involves coupling the dioxoloquinoline intermediate with the morpholine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Interacting with DNA or RNA: Influencing gene expression and cellular processes.

    Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)quinolin-6-yl]sulfanyl}ethanone: Lacks the dioxolo group, which may affect its chemical properties and biological activity.

    1-(Piperidin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone: Contains a piperidine ring instead of a morpholine ring, which may influence its reactivity and interactions with biological targets.

Uniqueness

1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone is unique due to the presence of the trifluoromethyl group and the dioxoloquinoline moiety, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential as a bioactive compound.

Properties

IUPAC Name

1-morpholin-4-yl-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4S/c18-17(19,20)11-6-15(27-8-16(23)22-1-3-24-4-2-22)21-12-7-14-13(5-10(11)12)25-9-26-14/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWWVZYBBONFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=CC4=C(C=C3C(=C2)C(F)(F)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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